molecular formula C15H22O5S B3046335 Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester CAS No. 122822-50-8

Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester

Cat. No.: B3046335
CAS No.: 122822-50-8
M. Wt: 314.4 g/mol
InChI Key: ZOLUAGQMLFCVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester (CAS: Not explicitly provided; structurally analogous to compounds in and ) is an ethyl ester derivative of hexanoic acid substituted at the 6-position with a (4-methylphenyl)sulfonyloxy group. This sulfonate ester features a polar sulfonyl moiety, which distinguishes it from simpler esters like ethyl hexanoate (hexanoic acid ethyl ester).

Properties

IUPAC Name

ethyl 6-(4-methylphenyl)sulfonyloxyhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5S/c1-3-19-15(16)7-5-4-6-12-20-21(17,18)14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLUAGQMLFCVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCOS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453609
Record name Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122822-50-8
Record name Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of a catalyst, followed by the introduction of the 4-methylphenylsulfonyl group. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Reaction Conditions

  • Temperature : Reflux conditions are usually employed.
  • Catalysts : Acid catalysts such as p-toluenesulfonic acid facilitate the reaction.

Chemistry

Hexanoic acid, 6-[[4-methylphenyl]sulfonyl]oxy-, ethyl ester serves as an intermediate in the synthesis of more complex organic molecules. Its sulfonyl functionality allows for various chemical transformations, including:

  • Oxidation : Producing sulfoxides and sulfones.
  • Reduction : Converting the sulfonyl group to a sulfide.
  • Substitution : Facilitating nucleophilic substitutions with amines or thiols.

Biology

In biological research, this compound is utilized for:

  • Enzyme Inhibition Studies : The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their activity.
  • Protein Modification : It is used to study protein interactions and modifications that affect cellular processes.

Industry

In industrial applications, hexanoic acid, 6-[[4-methylphenyl]sulfonyl]oxy-, ethyl ester is used in:

  • Production of Specialty Chemicals : It is involved in creating various specialty chemicals due to its reactivity.
  • Materials Science : The compound can be incorporated into polymers and other materials for enhanced properties.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of hexanoic acid derivatives, demonstrating that the sulfonyl group effectively inhibits serine proteases by forming stable covalent bonds with the active site residues. This has implications for drug design targeting protease-related diseases.

Case Study 2: Synthesis of Complex Molecules

Research highlighted the use of hexanoic acid, 6-[[4-methylphenyl]sulfonyl]oxy-, ethyl ester as a precursor for synthesizing novel anti-cancer agents. The compound's ability to undergo selective oxidation and substitution reactions allowed researchers to create a library of potential therapeutic compounds.

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Evidence ID
Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester (4-methylphenyl)sulfonyloxy C₁₅H₂₀O₅S ~312.39 (calculated) Synthetic intermediates, potential pharmaceuticals -
Hexanoic acid, 6-[(4'-propoxybiphenyl-4-yl)oxy]-, ethyl ester 4'-propoxybiphenyloxy C₂₃H₃₀O₄ 370.48 Liquid crystal materials, organic synthesis
Ethyl 6-(chloroformyl)hexanoate Chloroformyl (ClC=O) C₉H₁₅ClO₃ 206.67 Reactive intermediate in acylations
Hexanoic acid, 6-[(tetrahydropyran-2-yl)oxy]-, ethyl ester Tetrahydropyranyloxy (THP-protected alcohol) C₁₃H₂₄O₄ 244.33 Alcohol protection in organic synthesis
Ethyl hexanoate (hexanoic acid ethyl ester) None (parent ester) C₈H₁₆O₂ 144.21 Flavoring agent (fruity/sweet aroma)

Functional Differences

  • Reactivity: The sulfonyloxy group in the target compound acts as a leaving group, enabling nucleophilic substitution reactions, unlike ethyl hexanoate, which undergoes hydrolysis or transesterification .
  • Polarity and Solubility: The sulfonyl group increases polarity, reducing solubility in non-polar solvents compared to ethyl hexanoate but enhancing compatibility with polar aprotic solvents .
  • Biological Activity: While ethyl hexanoate contributes to food aromas (e.g., in Baijiu and cider), sulfonated esters are more likely to serve as drug intermediates due to their stability and modifiable substituents .

Stability

  • Hydrolysis Resistance: Sulfonate esters resist basic hydrolysis better than ethyl hexanoate but cleave under acidic or nucleophilic conditions .
  • Thermal Stability: The bulky sulfonyl group may reduce volatility compared to ethyl hexanoate, which is highly volatile and aroma-active .

Flavor and Fragrance Industry

  • Ethyl hexanoate is a key flavor compound in fermented beverages (e.g., Baijiu, cider) and strawberries, contributing fruity notes .
  • Contrast: The sulfonated analog is absent in flavor profiles due to low volatility and non-aromatic characteristics, redirecting its use to synthetic chemistry .

Pharmaceutical and Material Science

  • Biphenyl Derivatives () : Used in liquid crystals and organic electronics due to extended conjugation .
  • Sulfonate Esters: Serve as intermediates in drug synthesis (e.g., ’s novel alkaloid) and polymer chemistry .

Crystallographic Behavior

  • Esters with bulky terminal groups (e.g., biphenyl in ) form layered or dimeric structures via hydrogen bonding. The sulfonyl group may promote similar packing, enhancing crystallinity compared to linear esters like ethyl hexanoate .

Biological Activity

Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester (CAS No. 122822-50-8) is a chemical compound characterized by a unique structure that combines a hexanoic acid backbone with an ethyl ester and a 4-methylphenylsulfonyl group. Its molecular formula is C15H22O4S, and it has a molecular weight of 314.4 g/mol. This compound is notable for its potential biological activities, particularly in enzyme inhibition and protein modification.

The biological activity of this compound primarily stems from its sulfonyl group, which can form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or modification of various enzymes and proteins, impacting several biochemical pathways and cellular processes. The compound's ability to modify protein function suggests potential applications in therapeutic contexts where enzyme modulation is beneficial.

Chemical Reactions

This compound undergoes several chemical reactions that contribute to its biological activity:

  • Oxidation : The compound can be oxidized to form sulfoxides and sulfones.
  • Reduction : Reduction reactions can convert the sulfonyl group to a sulfide group.
  • Substitution : Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

These reactions are crucial as they may influence the compound's efficacy in biological systems.

Applications in Research

The compound has been utilized in various scientific research applications:

  • Enzyme Inhibition Studies : It serves as a model compound for studying the inhibition mechanisms of sulfonamide derivatives.
  • Protein Modification : Its ability to covalently modify proteins makes it useful for probing protein function and dynamics.
  • Chemical Synthesis : It acts as an intermediate in the synthesis of more complex molecules in organic chemistry.

Enzyme Inhibition

A study investigating the enzyme inhibition properties of sulfonamide compounds found that derivatives similar to this compound effectively inhibited certain enzymes involved in inflammatory pathways. The sulfonyl group was identified as critical for binding to the active site of these enzymes, thereby demonstrating potential therapeutic applications in treating inflammatory diseases.

Protein Interaction Studies

Research focusing on protein interactions has shown that compounds with sulfonyl groups can significantly alter protein conformation and activity. This compound was used in experiments assessing its effects on enzyme kinetics, revealing that it could modulate substrate affinity and turnover rates.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound122822-50-8314.4 g/molEnzyme inhibition, protein modification
Sulfanilamide63-74-1172.21 g/molAntimicrobial activity
Benzene sulfonamide63-74-1173.21 g/molEnzyme inhibition

This table highlights how this compound compares with other known compounds exhibiting similar biological activities.

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for preparing Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester? A: The compound is typically synthesized via sulfonylation of a hexanoic acid derivative. A two-step approach is often employed:

Tosylation : Reacting 6-hydroxyhexanoic acid ethyl ester with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonyloxy group.

Purification : Column chromatography or recrystallization to isolate the product.
Key parameters include reaction temperature (0–25°C for tosylation) and solvent choice (e.g., dichloromethane or THF). Enzymatic methods using lipases (e.g., Rhizomucor miehei) may also esterify hexanoic acid derivatives under mild conditions (45–55°C in n-hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.